![molecular formula C20H18N2O3 B2690338 (E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-32-2](/img/structure/B2690338.png)

(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

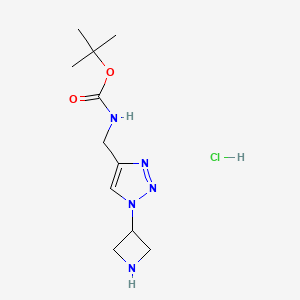

“(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives can be synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Their structures can be elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis .Chemical Reactions Analysis

The synthesis of quinazolinone derivatives involves various chemical reactions. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be analyzed using various spectroscopic techniques, including 1H/13C NMR, FTIR spectroscopy, and MS .科学的研究の応用

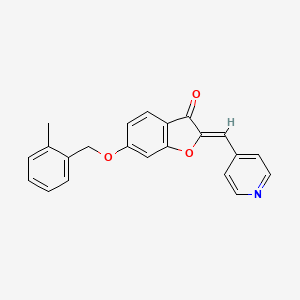

Fluorogenic Dyes for Lipid Droplets in Living Cells

Lipid droplets (adiposomes) are cellular organelles with distinct structures and functions. They play a significant role in energy homeostasis, lipotoxicity prevention, and oxidative stress management. Researchers have explored fluorogenic compounds that selectively label lipid droplets due to specific structural fragments that induce fluorescence in a lipophilic environment .

Compound of Interest: Dimethoxybenzylidene-Rhodanine:- Applications :

- Fluorescent Labeling : Dimethoxybenzylidene-rhodanine and its acyclic analogues exhibit fluorescence when incubated with living cells. These compounds selectively label lipid droplets, making them valuable tools for lipid droplet visualization in live cells using widefield fluorescent microscopy .

Stable Isocyanate Derivatives

Isocyanates find applications in various fields, including polymer chemistry, materials science, and organic synthesis. The compound 2,5-dimethoxyphenyl isocyanate offers stability and reactivity for specific applications .

Compound of Interest: 2,5-Dimethoxyphenyl Isocyanate:Phenylacetic Acid Derivatives

Phenylacetic acid derivatives exhibit diverse biological and chemical properties. They are relevant in drug discovery, organic synthesis, and medicinal chemistry. The compound 2,5-dimethoxyphenylacetic acid is one such derivative .

Compound of Interest: 2,5-Dimethoxyphenylacetic Acid:Multifunctional Tetraphenylethene-Based Schiff Base

Schiff bases are versatile compounds with applications in sensors, materials, and optoelectronics. The compound TPESB combines aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms, leading to dual-mode color changes induced by water and zinc ions .

Compound of Interest: TPESB (Tetraphenylethene-Based Schiff Base):作用機序

将来の方向性

特性

IUPAC Name |

(3E)-3-[(2,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-15-7-8-18(25-2)14(12-15)11-13-9-10-22-17-6-4-3-5-16(17)20(23)21-19(13)22/h3-8,11-12H,9-10H2,1-2H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLPDQVIVJSOPA-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)

![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)

![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)